Zeaxanthin Myristate Palmitate
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Overview
Description
Zeaxanthin Myristate Palmitate is a carotenoid ester formed by esterifying zeaxanthin with myristic acid and palmitic acid. Zeaxanthin, a non-provitamin A carotenoid, belongs to the xanthophyll family and is known for its antioxidant properties. The esterification with myristic and palmitic acids enhances its lipid solubility and bioavailability, making it a potent antioxidant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zeaxanthin Myristate Palmitate involves the esterification of zeaxanthin with myristic acid and palmitic acid. This process typically requires the use of catalysts and specific reaction conditions to ensure high yield and purity. Common methods include enzymatic esterification and chemical synthesis using acid chlorides or anhydrides .
Industrial Production Methods: Industrial production of this compound often involves the extraction of zeaxanthin from natural sources such as marigold flowers, followed by esterification. Techniques like supercritical fluid extraction, combined with ultrasound and various co-solvents, are employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Zeaxanthin Myristate Palmitate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of conjugated double bonds and hydroxyl groups in the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
Zeaxanthin Myristate Palmitate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and antioxidant mechanisms.
Biology: Investigated for its role in cellular protection against oxidative stress and inflammation.
Mechanism of Action
Zeaxanthin Myristate Palmitate exerts its effects primarily through its antioxidant activity. It neutralizes free radicals, reducing oxidative stress-induced cellular damage. The esterification with myristic and palmitic acids enhances its lipid solubility, allowing it to integrate into cell membranes more effectively. This integration helps stabilize cell membranes and protect them from oxidative damage .
Comparison with Similar Compounds
Lutein Myristate Palmitate: Similar in structure and function, but with lutein instead of zeaxanthin.
Zeaxanthin Dipalmitate: Another esterified form of zeaxanthin with two palmitic acid molecules.
Uniqueness: Zeaxanthin Myristate Palmitate is unique due to its specific esterification with both myristic and palmitic acids, which enhances its bioavailability and antioxidant properties compared to other similar compounds .
Properties
Molecular Formula |
C70H112O4 |
---|---|
Molecular Weight |
1017.6 g/mol |
IUPAC Name |
[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(4R)-2,6,6-trimethyl-4-tetradecanoyloxycyclohexen-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl] hexadecanoate |
InChI |
InChI=1S/C70H112O4/c1-13-15-17-19-21-23-25-26-28-30-32-34-36-48-68(72)74-64-54-62(8)66(70(11,12)56-64)52-50-60(6)46-40-44-58(4)42-38-37-41-57(3)43-39-45-59(5)49-51-65-61(7)53-63(55-69(65,9)10)73-67(71)47-35-33-31-29-27-24-22-20-18-16-14-2/h37-46,49-52,63-64H,13-36,47-48,53-56H2,1-12H3/b38-37+,43-39+,44-40+,51-49+,52-50+,57-41+,58-42+,59-45+,60-46+/t63-,64-/m1/s1 |
InChI Key |
JURQNOBIQIIXQC-HQNVZGCUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1CC(=C(C(C1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)OC(=O)CCCCCCCCCCCCC)C)/C)/C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC(=O)CCCCCCCCCCCCC)C)C)C)C |
Origin of Product |
United States |
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